molecular formula C26H31ClN4O3 B3745705 1'-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

1'-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B3745705
M. Wt: 483.0 g/mol
InChI Key: GWUXFTBJUPTJCO-UHFFFAOYSA-N
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Description

This compound features a 1,4'-bipiperidine backbone with a carboxamide group at the 4'-position and a 2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl side chain.

Properties

IUPAC Name

1-[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN4O3/c27-20-9-10-22(21(17-20)24(33)19-7-3-1-4-8-19)29-23(32)18-30-15-11-26(12-16-30,25(28)34)31-13-5-2-6-14-31/h1,3-4,7-10,17H,2,5-6,11-16,18H2,(H2,28,34)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUXFTBJUPTJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C22H22ClN3O3C_{22}H_{22}ClN_3O_3, and it features a bipiperidine backbone with a benzoyl and chlorophenyl substitution. The structural complexity suggests potential interactions with various biological targets, which necessitates an investigation into its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within this chemical class. For instance, derivatives of bipiperidine have shown promising results against various cancer cell lines. A notable study evaluated a structurally related compound's effect on neuroendocrine prostate cancer (NEPC) cells, demonstrating an IC50 value of 0.47 μM against the LASCPC-01 cell line, indicating strong antiproliferative activity .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. In vitro studies on similar benzoyl-substituted compounds have demonstrated significant antibacterial and antifungal activities. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, indicating their efficacy in inhibiting bacterial growth .

Anti-inflammatory Effects

Compounds with similar structural motifs have been reported to possess anti-inflammatory properties. Research indicates that certain bipiperidine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that our compound may also exhibit similar anti-inflammatory effects, warranting further exploration .

The biological mechanisms underlying the activity of this compound may involve:

  • Receptor Binding : Interaction with specific receptors such as AT1 receptors has been documented in related compounds, leading to antihypertensive effects.
  • Enzyme Inhibition : Inhibition of key enzymes in metabolic pathways can contribute to both anticancer and anti-inflammatory activities.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50/MIC ValuesReferences
AnticancerBipiperidine Derivatives0.47 μM (LASCPC-01)
AntibacterialBenzoyl Derivatives<125 µg/mL (E. coli)
Anti-inflammatoryBipiperidine DerivativesNot specified

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity ObservedComments
Bipiperidine with ChlorophenylAnticancer (IC50 = 0.47 μM)Strong antiproliferative effect
Benzoyl-substituted derivativesAntimicrobial (MIC <125 µg/mL)Effective against Gram-negative bacteria

Case Studies

One case study involved the synthesis and evaluation of a series of bipiperidine derivatives for their anticancer activity against various cell lines. The results indicated that modifications at specific positions on the bipiperidine ring significantly influenced their potency and selectivity towards cancer cells .

Another study investigated the anti-inflammatory properties of a related compound, demonstrating that it effectively reduced levels of TNF-alpha in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Chemical Reactions Analysis

Formation of the Bipiperidine Core

The bipiperidine structure may be synthesized through a stepwise cyclization of primary amines or via coupling of piperidine derivatives . For example, a similar bipiperidine system in involves a spiro-structure formed through nucleophilic attack and ring closure.

Step Reaction Type Reagents/Conditions
Piperidine couplingNucleophilic substitutionHalogenated piperidine, amine nucleophile, base (e.g., K₂CO₃)
Ring closureIntramolecular cyclizationAcid catalyst (e.g., HCl), heat

Installation of the 2-Benzoyl-4-Chlorophenyl Substituent

The substituent is likely attached via nucleophilic aromatic substitution or amide coupling . For example, in , benzamide derivatives are synthesized using amine nucleophiles reacting with activated carbonyls.

Step Reaction Type Reagents/Conditions
Amide formationActivated ester couplingBenzoyl chloride, amine, base (e.g., Et₃N)

Structural Analysis and Stability

The compound’s stability is influenced by its amide bonds and piperidine rings . In similar compounds (e.g., ), amide bonds are prone to hydrolysis under acidic conditions but remain stable under basic conditions. The bipiperidine core provides rigidity, reducing conformational flexibility.

Purification and Crystallization

Crystallization methods, such as those described in , may involve anti-solvent addition or cooling-rate control to achieve desired polymorphic forms. For example:

Method Conditions Purpose
Anti-solvent crystallizationEthanol as anti-solvent, controlled stirringPolymorph selection
Cooling-rate controlSlow cooling from supersaturated solutionSize-controlled crystals

Research Findings and Challenges

  • Metabolic liability : Amide bonds may undergo hydrolysis in vivo, as seen in , requiring optimization of substituents to improve stability.

  • Selectivity : Piperidine substituents (e.g., chlorophenyl groups) enhance binding to specific targets (e.g., protein kinases in ).

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
1'-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide Bipiperidine-carboxamide 2-Benzoyl-4-chlorophenylamino-oxoethyl ~529.4 (estimated) Hypothesized receptor modulation
Pipamperone Bipiperidine-carboxamide 4-(4-Fluorophenyl)-4-oxobutyl 448.4 Antipsychotic (D2/5-HT2A antagonist)
1'-(Chloroacetyl)-1,4'-bipiperidine-4'-carboxamide Bipiperidine-carboxamide Chloroacetyl ~331.9 Synthetic intermediate
Compound 12 (tert-butyl carbamate derivative) Phenylglycine-carbamate 2-Benzoyl-4-chlorophenylamino-oxoethyl ~473.9 Not reported (precursor)
N-(2,4-Dichlorophenyl)-dihydropyridine-carboxamide Dihydropyridine 2-Oxoethyl-sulfanyl with 3,5-dimethylphenyl ~529.1 Anti-inflammatory

Key Research Findings

  • Side Chain Impact : The 2-benzoyl-4-chlorophenyl group in the target compound may enhance receptor binding through π-π interactions, similar to the 4-fluorophenyl group in pipamperone .
  • Metabolic Stability : Pipamperone’s oxobutyl chain likely improves pharmacokinetics compared to the target compound’s amide linkage, which may be prone to hydrolysis .
  • Synthetic Flexibility : The chloroacetyl analog () demonstrates the bipiperidine-carboxamide core’s adaptability for functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 2
Reactant of Route 2
1'-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

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